1,2,3,4,5,6-Hexahydro-6,11-dimethyl-3-(2-propynyl)-2,6-methano-3-benzazocin-8-ol 1,2,3,4,5,6-Hexahydro-6,11-dimethyl-3-(2-propynyl)-2,6-methano-3-benzazocin-8-ol
Brand Name: Vulcanchem
CAS No.: 15891-46-0
VCID: VC0100393
InChI: InChI=1S/C17H21NO/c1-4-8-18-9-7-17(3)12(2)16(18)10-13-5-6-14(19)11-15(13)17/h1,5-6,11-12,16,19H,7-10H2,2-3H3
SMILES: CC1C2CC3=C(C1(CCN2CC#C)C)C=C(C=C3)O
Molecular Formula: C17H21NO
Molecular Weight: 255.35 g/mol

1,2,3,4,5,6-Hexahydro-6,11-dimethyl-3-(2-propynyl)-2,6-methano-3-benzazocin-8-ol

CAS No.: 15891-46-0

Main Products

VCID: VC0100393

Molecular Formula: C17H21NO

Molecular Weight: 255.35 g/mol

1,2,3,4,5,6-Hexahydro-6,11-dimethyl-3-(2-propynyl)-2,6-methano-3-benzazocin-8-ol - 15891-46-0

CAS No. 15891-46-0
Product Name 1,2,3,4,5,6-Hexahydro-6,11-dimethyl-3-(2-propynyl)-2,6-methano-3-benzazocin-8-ol
Molecular Formula C17H21NO
Molecular Weight 255.35 g/mol
IUPAC Name 1,13-dimethyl-10-prop-2-ynyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol
Standard InChI InChI=1S/C17H21NO/c1-4-8-18-9-7-17(3)12(2)16(18)10-13-5-6-14(19)11-15(13)17/h1,5-6,11-12,16,19H,7-10H2,2-3H3
Standard InChIKey DXRSDIZZXLDAAH-UHFFFAOYSA-N
SMILES CC1C2CC3=C(C1(CCN2CC#C)C)C=C(C=C3)O
Canonical SMILES CC1C2CC3=C(C1(CCN2CC#C)C)C=C(C=C3)O
PubChem Compound 85929
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator